

An In-Depth Technical Guide to 2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxy-3-methylpentanoic acid**

Cat. No.: **B1194145**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a branched-chain hydroxy fatty acid that plays a significant role in human metabolism. As a derivative of L-isoleucine metabolism, its presence and concentration in biological fluids are critical indicators of metabolic health.[1] This technical guide provides a comprehensive overview of **2-Hydroxy-3-methylpentanoic acid**, including its chemical properties, stereoisomerism, metabolic significance, and detailed analytical and synthetic protocols. A focal point of this guide is its association with Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.

Chemical Properties and Stereoisomerism

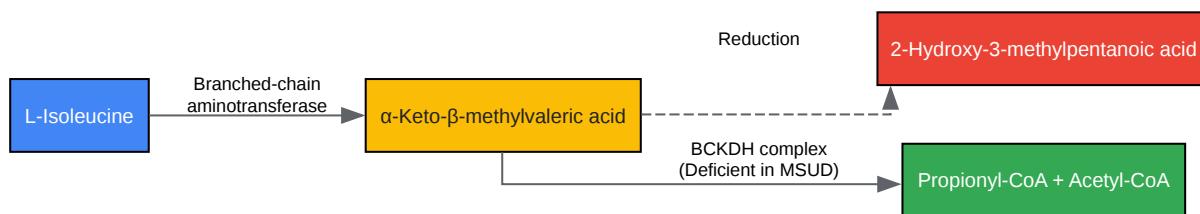
2-Hydroxy-3-methylpentanoic acid (C₆H₁₂O₃, Molar Mass: 132.16 g/mol) is a chiral molecule with two stereocenters, resulting in four possible stereoisomers. The identity and biological activity of this compound are highly dependent on its stereochemistry. The different stereoisomers are designated by their specific CAS numbers, highlighting the importance of stereospecific analysis and synthesis in research and diagnostics.

Property	Value	Reference
Molecular Formula	C6H12O3	--INVALID-LINK--
Molar Mass	132.16 g/mol	--INVALID-LINK--
IUPAC Name	2-hydroxy-3-methylpentanoic acid	--INVALID-LINK--

Table 1: General Properties of **2-Hydroxy-3-methylpentanoic acid**

The various stereoisomers and their respective CAS numbers are crucial for specific applications and research contexts. Below is a table summarizing the known CAS numbers for different forms of **2-Hydroxy-3-methylpentanoic acid**.

Stereoisomer/Mixture	CAS Number
Mixture of Diastereomers	488-15-3
(2S,3S)	51576-04-6
(2R,3R)	86540-81-0
(2S,3R)	86630-77-5
(2R,3S)	70748-47-9


Table 2: CAS Numbers of **2-Hydroxy-3-methylpentanoic acid** Stereoisomers

Metabolic Significance: The Isoleucine Degradation Pathway

2-Hydroxy-3-methylpentanoic acid is an intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. This metabolic pathway is crucial for energy production. The degradation of isoleucine begins with a transamination reaction to form α -keto- β -methylvaleric acid, which is then oxidatively decarboxylated. A defect in the branched-chain α -keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for this

decarboxylation, leads to the accumulation of branched-chain amino acids and their keto- and hydroxy-acid derivatives, resulting in Maple Syrup Urine Disease (MSUD).[\[2\]](#)[\[3\]](#)

In MSUD, the buildup of α -keto- β -methylvaleric acid leads to its alternative reduction to **2-hydroxy-3-methylpentanoic acid**. Consequently, elevated levels of **2-hydroxy-3-methylpentanoic acid** in urine and plasma are a key diagnostic marker for this disorder.[\[4\]](#)

[Click to download full resolution via product page](#)

Figure 1: Simplified metabolic pathway of L-isoleucine degradation and the formation of **2-Hydroxy-3-methylpentanoic acid** in Maple Syrup Urine Disease (MSUD).

Quantitative Data in Biological Fluids

The concentration of **2-hydroxy-3-methylpentanoic acid** is significantly elevated in individuals with MSUD compared to healthy controls. The following table provides an overview of the reported concentration ranges in plasma and urine.

Analyte	Biological Fluid	Condition	Concentration Range ($\mu\text{mol/L}$)
Leucine	Plasma	MSUD	Markedly increased
Isoleucine	Plasma	MSUD	Elevated
Valine	Plasma	MSUD	Elevated
Alloisoleucine	Plasma	MSUD	Present (diagnostic marker)
2-Hydroxy-3-methylpentanoic acid	Urine	MSUD	Elevated
α -Keto- β -methylvaleric acid	Urine	MSUD	Elevated

Table 3: Typical Concentrations of Relevant Metabolites in MSUD. (Data compiled from various sources, specific concentrations can vary significantly between patients and with dietary management).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Stereoselective Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid (A representative procedure for a related β -hydroxy acid)

This protocol describes a general approach for the synthesis of a β -hydroxy acid, which can be adapted for **2-hydroxy-3-methylpentanoic acid**.

Materials:

- 2,6-Dimethylphenol
- Propanoyl chloride
- Sodium hydride

- Diisopropylamine
- n-Butyllithium
- Isobutyraldehyde
- Dry ether, hexane, tetrahydrofuran
- Hydrochloric acid, sodium hydroxide, magnesium sulfate, potassium hydroxide, methanol

Procedure:

- Preparation of 2,6-Dimethylphenyl propanoate:
 - To a suspension of sodium hydride in dry ether, add a solution of 2,6-dimethylphenol in dry ether dropwise at 0°C.
 - After hydrogen evolution ceases, add propanoyl chloride in dry ether dropwise.
 - After stirring, quench the reaction with water. Separate the ether layer, wash successively with NaOH, water, and HCl, and then dry over magnesium sulfate.
 - Remove the ether and distill the residue to obtain 2,6-dimethylphenyl propanoate.
- Formation of the β -Hydroxy Ester:
 - Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran.
 - Add the 2,6-dimethylphenyl propanoate to the LDA solution at -78°C.
 - Add isobutyraldehyde dropwise at -78°C.
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the product with ether, wash with water and brine, and dry over magnesium sulfate.
- Hydrolysis to the β -Hydroxy Acid:

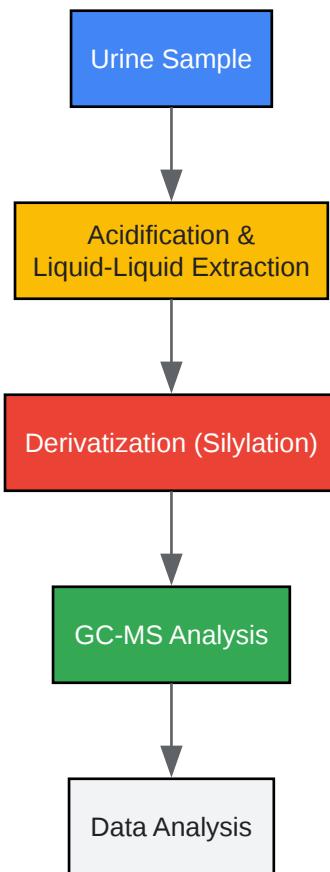
- Dissolve the crude β -hydroxy ester in methanol.
- Add a solution of potassium hydroxide in methanol/water and stir.
- Neutralize with dry ice.
- Remove the methanol and extract the aqueous layer with ether.
- Acidify the aqueous layer with HCl and extract with ether.
- Dry the combined organic extracts and remove the solvent to yield the product.

This is a generalized procedure based on a similar synthesis and would require optimization for the specific synthesis of **2-hydroxy-3-methylpentanoic acid** stereoisomers.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of organic acids, including **2-hydroxy-3-methylpentanoic acid**, in urine.

1. Sample Preparation and Extraction:


- To 1-2 mL of urine, add an appropriate internal standard.
- Acidify the sample to pH < 2 with 6M HCl.
- Saturate the sample with sodium chloride.
- Perform a liquid-liquid extraction with ethyl acetate (3 x 5 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

- To the dried extract, add 50-100 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Seal the vial and heat at 60-80°C for 30 minutes.
- Cool to room temperature before injection.

3. GC-MS Conditions:

- GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 μ m film thickness).
- Injection: 1 μ L in splitless mode.
- Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (m/z 50-600) for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the GC-MS analysis of **2-Hydroxy-3-methylpentanoic acid** in urine.

Potential Role in Cellular Signaling

While the primary role of **2-hydroxy-3-methylpentanoic acid** is in intermediary metabolism, other hydroxy-carboxylic acids have been identified as ligands for G-protein coupled receptors (GPCRs), suggesting a potential role in cellular signaling. For instance, lactate (2-hydroxypropanoic acid) is a ligand for GPR81. Although direct evidence for **2-hydroxy-3-methylpentanoic acid** acting as a signaling molecule is currently limited, its structural similarity to other known GPCR ligands warrants further investigation into its potential effects on cellular signaling pathways, particularly in the context of the high concentrations observed in MSUD.

Conclusion

2-Hydroxy-3-methylpentanoic acid is a metabolite of significant interest due to its direct link to the catabolism of L-isoleucine and its role as a key biomarker for Maple Syrup Urine Disease. Understanding its stereochemistry, metabolic pathway, and the methods for its synthesis and analysis are crucial for researchers in metabolic diseases and drug development. The detailed protocols and data presented in this guide provide a solid foundation for further research into the biological roles and potential therapeutic implications of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical and Biochemical Profiles of Maple Syrup Urine Disease in Malaysian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Hydroxy-3-methylpentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194145#2-hydroxy-3-methylpentanoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com